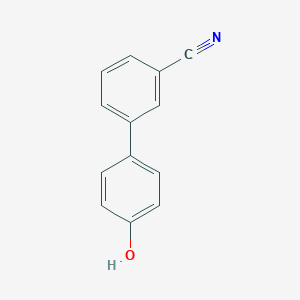

3-(4-Hydroxyphenyl)benzonitrile

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzonitrile derivatives is well-documented in the provided literature. For instance, paper describes the synthesis of 3,5-Dihydroxy benzonitrile from 3,5-dihydroxybenzoic acid using reagents such as acetic anhydride, ammonia, and thionyl chloride. Similarly, paper10 outlines a synthetic approach to 3-phenoxyphenylmethoxypropionitrile, which, while not the same, shares the benzonitrile moiety and could provide insights into potential synthetic routes for "3-(4-Hydroxyphenyl)benzonitrile."

Molecular Structure Analysis

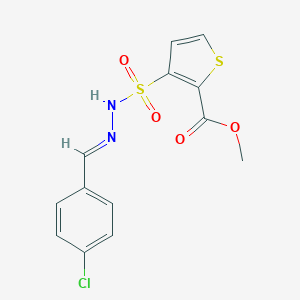

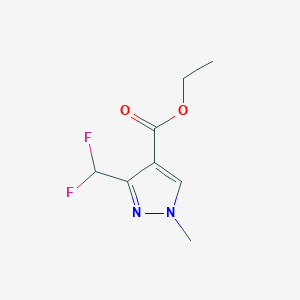

The molecular structure of benzonitrile derivatives is a key focus in several studies. For example, paper discusses the molecular packing and nonconventional H-bond interactions in a series of benzonitrile derivatives. Paper combines experimental and theoretical methods to analyze the molecular structure of a pyrazole derivative, which could be relevant when considering the molecular structure analysis of "3-(4-Hydroxyphenyl)benzonitrile."

Chemical Reactions Analysis

Chemical reactions involving benzonitrile derivatives are explored in papers such as , which details the synthesis of azo derivatives of tetrahydroquinolines, a reaction that could be analogous to reactions "3-(4-Hydroxyphenyl)benzonitrile" might undergo. Paper describes an oxygenative and dehydrogenative benzannulation reaction, which could be relevant to understanding the chemical reactivity of benzonitrile derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives are extensively studied. Paper investigates the liquid crystalline behavior of a series of benzonitrile derivatives, while paper examines the antioxidant properties of a benzamide derivative. These studies can provide a foundation for understanding the properties of "3-(4-Hydroxyphenyl)benzonitrile."

Relevant Case Studies

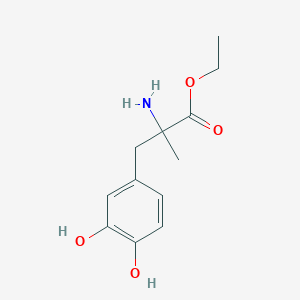

While no direct case studies on "3-(4-Hydroxyphenyl)benzonitrile" are provided, the papers offer case studies on related compounds. For instance, paper discusses the asymmetric synthesis of butyronitriles as precursors for amino acids, which could be relevant for the synthesis of "3-(4-Hydroxyphenyl)benzonitrile" derivatives with biological activity. Paper presents a combined experimental and theoretical analysis of a methoxy-phenyl-acrylonitrile compound, which could serve as a case study for understanding the electronic and optical properties of similar compounds.

Wissenschaftliche Forschungsanwendungen

Materials Science and Chemistry

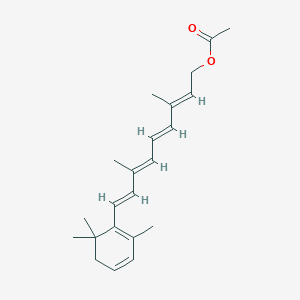

Liquid Crystal Technology : Studies have shown that cyanobiphenyl-based compounds, including those related to 3-(4-Hydroxyphenyl)benzonitrile, are significant in the development of low melting liquid crystals. These materials are pivotal for display technologies, with research focusing on the impact of lateral groups on their liquid crystalline behavior (Srinatha M K et al., 2022).

Photophysical Properties : The synthesis and characterization of benzonitrile derivatives have contributed to the understanding of their liquid crystalline behavior and photophysical properties. This includes studies on how molecular structure affects mesogenic properties and emission behaviors, which is crucial for the development of new materials with specific optical properties (T. N. Ahipa et al., 2014).

Biochemical and Pharmacological Research

Anticorrosion Applications : Compounds structurally related to 3-(4-Hydroxyphenyl)benzonitrile have been assessed for their anticorrosion performance, demonstrating how their electronic properties correlate with their effectiveness as corrosion inhibitors. This is particularly relevant in the protection of metals against corrosion in acidic environments (M. A. Tigori et al., 2022).

Selective Androgen Receptor Modulators : Research into derivatives of 3-(4-Hydroxyphenyl)benzonitrile has led to the identification of compounds acting as selective androgen receptor modulators. These compounds exhibit partial agonist activity, indicating potential for therapeutic applications in conditions related to androgen receptor activity (F. Nique et al., 2012).

Environmental and Analytical Chemistry

- Environmental Monitoring : The sensitivity of the nitrile group in benzonitrile compounds to electrostatic and chemical environments makes them excellent probes for monitoring local structures and solvation dynamics. This has implications for studying ionic liquids and could enhance our understanding of these substances’ physicochemical properties (Shiguo Zhang et al., 2013).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid and is harmful if swallowed or in contact with skin . Protective measures, such as wearing protective gloves, clothing, and eye protection, are recommended when handling this compound .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(4-hydroxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTNKYIRPORWHHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396310 | |

| Record name | 3-(4-Hydroxyphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Hydroxyphenyl)benzonitrile | |

CAS RN |

154848-44-9 | |

| Record name | 4′-Hydroxy[1,1′-biphenyl]-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154848-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Hydroxyphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Hydroxyphenyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

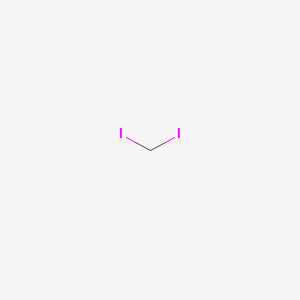

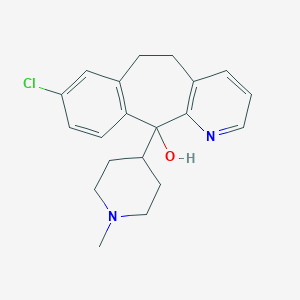

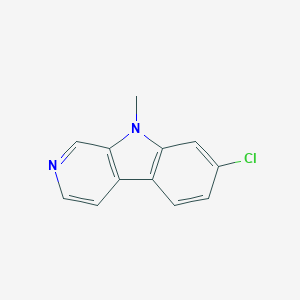

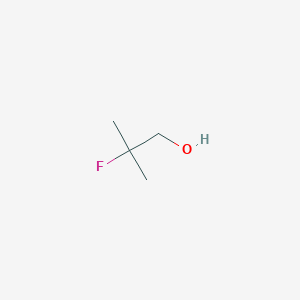

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

acetic acid](/img/structure/B129763.png)